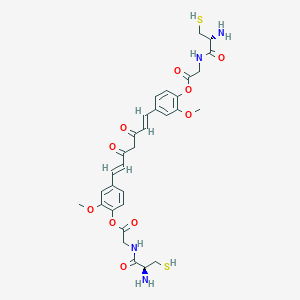![molecular formula C9H8Br2O B13860353 2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine atoms at the 2-position and the ethanone group is brominated at the 1-position. This compound is known for its reactivity and is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone can be synthesized through the bromination of acetophenone. The process involves the addition of bromine to acetophenone in the presence of a solvent like ether. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves the bromination of acetophenone using bromine in the presence of a catalyst such as aluminum chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include substituted phenyl ethanones.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or hydrocarbons
Scientific Research Applications
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Used in the study of enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(bromomethyl)phenyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets include nucleophilic sites on enzymes and other biological molecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the additional bromomethyl group.
Phenacyl Bromide: Another brominated acetophenone derivative with similar reactivity.
Uniqueness
2-Bromo-1-[2-(bromomethyl)phenyl]ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its dual bromination allows for more diverse chemical transformations compared to its simpler counterparts .
Properties
Molecular Formula |
C9H8Br2O |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
2-bromo-1-[2-(bromomethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8Br2O/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4H,5-6H2 |
InChI Key |
DWFODDPMKPWCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


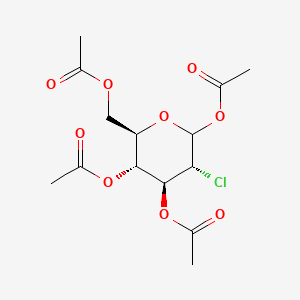
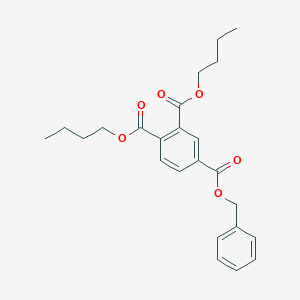
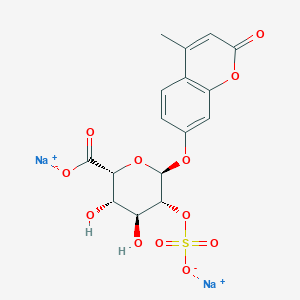
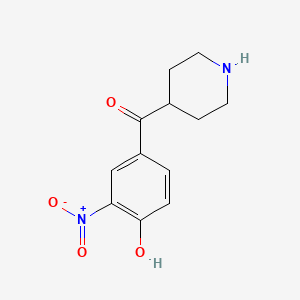
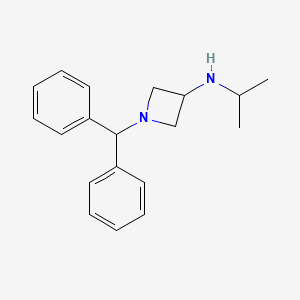
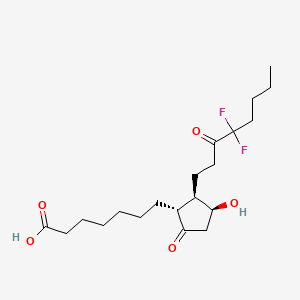
![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
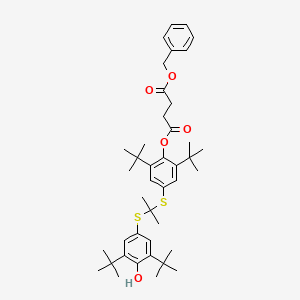

![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
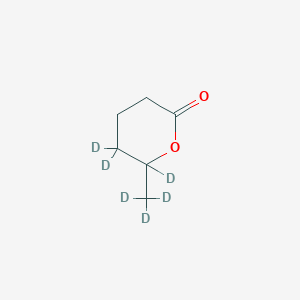
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
